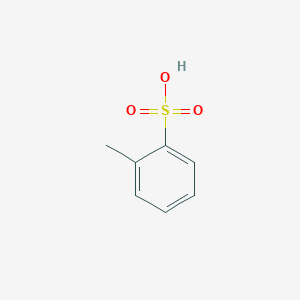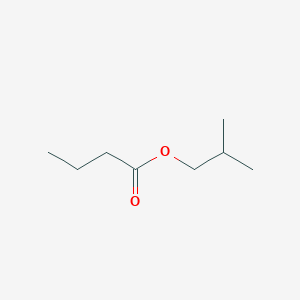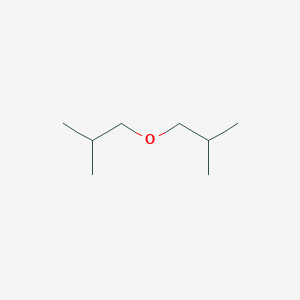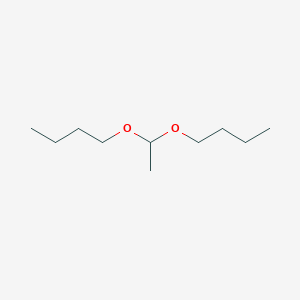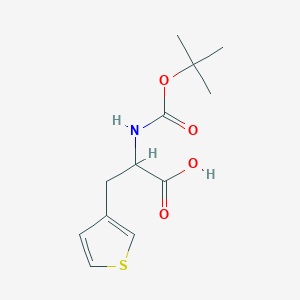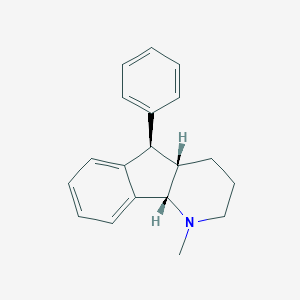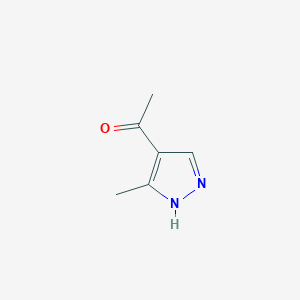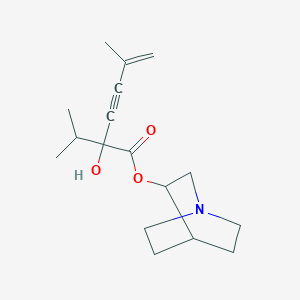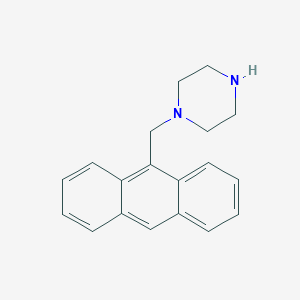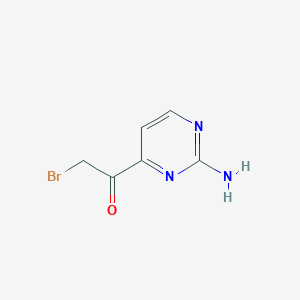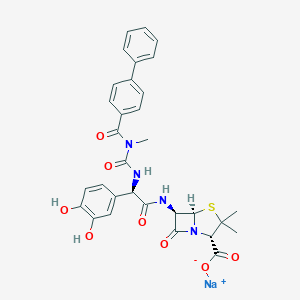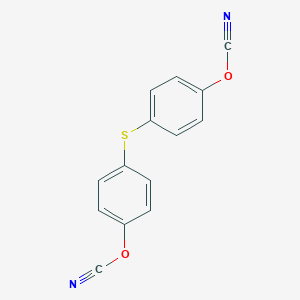![molecular formula C9H17NO B008486 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol CAS No. 109438-48-4](/img/structure/B8486.png)
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol, also known as muscimol, is a psychoactive compound found in the mushroom Amanita muscaria. It has been used for centuries in traditional medicine and shamanic rituals. Muscimol has gained attention in recent years due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
Muscimol acts as a selective agonist of the GABA-A receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA, leading to increased neuronal inhibition and decreased excitability. This results in the sedative and anxiolytic effects of 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol.
Biochemische Und Physiologische Effekte
Muscimol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. Muscimol also increases the release of dopamine, a neurotransmitter involved in reward and motivation. Additionally, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has been shown to decrease glutamate levels, which is the major excitatory neurotransmitter in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Muscimol has several advantages for laboratory experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of GABA in the central nervous system. However, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has a short half-life and can be rapidly metabolized, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has been investigated for its potential in treating addiction and substance abuse disorders. Further research is needed to fully understand the therapeutic potential of 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol and its mechanisms of action.
Synthesemethoden
Muscimol can be synthesized from ibotenic acid, which is found in Amanita muscaria. The process involves decarboxylation of ibotenic acid in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol.
Wissenschaftliche Forschungsanwendungen
Muscimol has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative effects. Muscimol has also been investigated for its potential in treating Parkinson's disease, schizophrenia, and anxiety disorders.
Eigenschaften
CAS-Nummer |
109438-48-4 |
|---|---|
Produktname |
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C9H17NO/c1-6-5-7-3-4-8(11)9(7)10(6)2/h6-9,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZSBAGZBNKFKKQB-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC(C2N1C)O |
Kanonische SMILES |
CC1CC2CCC(C2N1C)O |
Synonyme |
Cyclopenta[b]pyrrol-6-ol, octahydro-1,2-dimethyl- (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



